molecular formula C20H22N4O7 B4794175 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine CAS No. 423735-03-9

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B4794175
CAS RN: 423735-03-9
M. Wt: 430.4 g/mol
InChI Key: NWBIDVBVNGPTNK-UHFFFAOYSA-N
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Description

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine, also known as DNB-4NBP, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the piperazine family and is known for its unique chemical structure, which makes it an interesting target for researchers.

Mechanism of Action

The exact mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This modulation can lead to increased neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine can have a range of biochemical and physiological effects, including increased antioxidant activity, improved mitochondrial function, and increased levels of certain neurotransmitters in the brain. These effects make 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine an interesting target for further research in the field of neuroscience.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments is its unique chemical structure, which makes it an interesting target for researchers. However, the synthesis of this compound can be challenging, and it requires specialized equipment and expertise. Additionally, the exact mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are many potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is the development of new neuroprotective agents based on the chemical structure of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of neurological disorders. Finally, there is potential for the development of new synthesis methods for 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine that are more efficient and cost-effective than current methods.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potential as a neuroprotective agent, as well as a potential treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7/c1-30-18-11-15(17(24(28)29)12-19(18)31-2)13-21-7-9-22(10-8-21)20(25)14-3-5-16(6-4-14)23(26)27/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBIDVBVNGPTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136642
Record name [4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1-piperazinyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4,5-Dimethoxy-2-nitrobenzyl)piperazino](4-nitrophenyl)methanone

CAS RN

423735-03-9
Record name [4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1-piperazinyl](4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423735-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1-piperazinyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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